molecular formula C26H29NO4 B2578782 N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-68-9

N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

Cat. No.: B2578782
CAS No.: 1335031-68-9
M. Wt: 419.521
InChI Key: VYOFHEZWSNWPCF-USUFYUJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid” is a chemical compound with the molecular formula C26H29NO4 . It’s listed in several chemical supplier databases .

Scientific Research Applications

Solid Phase Synthesis of Carbonylated Peptides

Research conducted by Waliczek et al. (2015) focused on solid phase synthesis of carbonylated peptides using derivatives of N-Fmoc-protected amino acids. This method aids in synthesizing peptides containing D,L-Thr(O) residue, modeling oxidatively modified peptides associated with diseases (Waliczek, M., Kijewska, M., Stefanowicz, P., & Szewczuk, Z., 2015).

Synthesis of Heterocyclic γ-Amino Acids

Mathieu et al. (2015) reported on the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) using N-Fmoc-amino acids. This approach is vital for creating mimics of protein secondary structures like helices and β-sheets (Mathieu, L., Bonnel, C., Masurier, N., Maillard, L., Martínez, J., & Lisowski, V., 2015).

Development of Nonlinear Optical Oligomers

Huang et al. (2000) explored the synthesis of nonlinear optical (NLO) chromophores using Fmoc-protected amino acids. This approach is significant for creating advanced materials with specific optical properties (Huang, D., Zhang, C., Dalton, L., & Weber, W. P., 2000).

Self-Assembly of Fmoc-Modified Amino Acids

Tao et al. (2016) reviewed the use of Fmoc-modified amino acids in self-assembly processes. These amino acids are crucial for applications in cell cultivation, drug delivery, and therapeutic properties (Tao, K., Levin, A., Adler-Abramovich, L., & Gazit, E., 2016).

Peptide Nucleic Acid Synthesis

Wojciechowski and Hudson (2008) developed a method for synthesizing peptide nucleic acid monomers using Fmoc-protected amino acids. This technique is crucial for advancing genetics and molecular biology research (Wojciechowski, F. & Hudson, R., 2008).

Properties

IUPAC Name

2-[(1R,2S,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-25(2)16-11-12-26(14-23(28)29,22(25)13-16)27-24(30)31-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,27,30)(H,28,29)/t16-,22+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOFHEZWSNWPCF-USUFYUJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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